molecular formula C13H14N2O2 B2934636 N-(Cyanomethyl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide CAS No. 1436167-24-6

N-(Cyanomethyl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide

Cat. No.: B2934636
CAS No.: 1436167-24-6
M. Wt: 230.267
InChI Key: RUUVAXHHGVCUCZ-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzofuran ring system substituted with a cyanomethyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the construction of the benzofuran core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(Cyanomethyl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(Cyanomethyl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide may have biological activity, potentially serving as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its biological activity may be explored for therapeutic purposes, such as in the treatment of various diseases.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties may also be exploited in the development of new industrial processes.

Mechanism of Action

The mechanism by which N-(Cyanomethyl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

  • 5,6-Dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide: This compound lacks the cyanomethyl group, resulting in different chemical and biological properties.

  • N-(Cyanomethyl)-2,3-dihydro-1-benzofuran-2-carboxamide: This compound has a similar structure but without the methyl groups, leading to variations in reactivity and activity.

Properties

IUPAC Name

N-(cyanomethyl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-5-10-7-12(13(16)15-4-3-14)17-11(10)6-9(8)2/h5-6,12H,4,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUVAXHHGVCUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(C2)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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